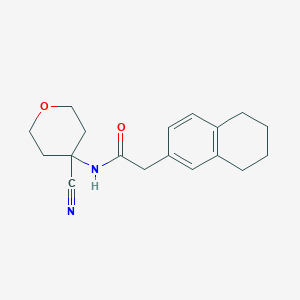

N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide

Description

N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide is a synthetic acetamide derivative characterized by two critical structural motifs:

- 5,6,7,8-Tetrahydronaphthalen-2-yl group: A partially hydrogenated naphthalene ring system, which enhances lipophilicity and may influence binding to hydrophobic biological targets.

Properties

IUPAC Name |

N-(4-cyanooxan-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c19-13-18(7-9-22-10-8-18)20-17(21)12-14-5-6-15-3-1-2-4-16(15)11-14/h5-6,11H,1-4,7-10,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVLQYOQVRVSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3(CCOCC3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of both a cyano group and a tetrahydronaphthalene moiety. Its molecular formula is with a molecular weight of approximately 284.36 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

- Antitumor Activity : Some studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

- Kinase Inhibition : The compound may act as an inhibitor for specific kinases, which are crucial in cell signaling pathways.

- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Antitumor Activity

A study conducted on the cytotoxic effects of similar compounds revealed that derivatives of this compound exhibited significant inhibition against human cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 15 |

| Compound B | MCF7 (Breast) | 20 |

| Compound C | HeLa (Cervical) | 25 |

Kinase Inhibition

Research has shown that compounds with structural similarities to this compound can inhibit JNK kinases effectively. For instance, a related compound demonstrated an IC50 value of 6.7 µM against JNK3 kinase.

Neuroprotective Effects

In vitro studies indicated that the compound may protect neuronal cells from oxidative stress-induced damage. The protective effect was measured using cell viability assays and reactive oxygen species (ROS) detection methods.

Case Studies

- Case Study on Cancer Cell Lines : A series of experiments were conducted using this compound on several cancer cell lines. Results showed a dose-dependent reduction in cell viability.

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound resulted in reduced neuroinflammation and improved cognitive function after induced injury.

Comparison with Similar Compounds

Tetrahydronaphthalene-Containing Acetamides

- Compound 11d (): Features a 4-chlorophenyl-thiazolidinone substituent and demonstrates anticancer activity (tested via in vitro assays). Its IR and NMR data confirm stability under physiological conditions, with a melting point of 240–242°C .

- 2-((4-Fluorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide (): Contains a fluorophenylsulfonyl group and a thiazole ring. The molecular formula (C21H19FN2O3S2) suggests enhanced metabolic stability compared to non-sulfonylated analogs .

Impact of the Cyanooxan Group

The 4-cyanooxan-4-yl group in the target compound distinguishes it from analogs in and . The cyano group’s electron-withdrawing nature may enhance binding affinity to enzymes like kinases or proteases, while the oxane ring could improve solubility compared to purely aromatic substituents (e.g., naphthalene or thiophene in ) .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.